2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine
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Overview
Description
2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine is a chemical compound with the molecular formula C7H8F3NO It is characterized by the presence of a trifluoromethyl group, a furan ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoroacetic acid and a suitable amine precursor under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and amine functionality play crucial roles in its reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(furan-3-yl)ethan-1-amine hydrochloride
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
- 1-Trifluoroacetyl piperidine
Properties
Molecular Formula |
C7H8F3NO |
---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-methylfuran-2-yl)ethanamine |
InChI |
InChI=1S/C7H8F3NO/c1-4-2-3-5(12-4)6(11)7(8,9)10/h2-3,6H,11H2,1H3 |
InChI Key |
DZCLRWAAJGBYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C(F)(F)F)N |
Origin of Product |
United States |
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